molecular formula C18H19N3O4S B590210 Omeprazole Acid Methyl Ester Sulfide CAS No. 120003-82-9

Omeprazole Acid Methyl Ester Sulfide

Cat. No. B590210
CAS RN: 120003-82-9
M. Wt: 373.427
InChI Key: LIIBPAIRGUTVPL-UHFFFAOYSA-N
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Description

Omeprazole Acid Methyl Ester Sulfide is a biochemical used for proteomics research . It has a molecular formula of C18H19N3O4S and a molecular weight of 373.43 . It is also known as 4-Methoxy-6-[[[5-methoxy-1H-benzimidazol-2-yl]thio]methyl]-5-methyl-3-pyridinecarboxylic Acid Methyl Ester .


Synthesis Analysis

The synthesis of Omeprazole involves several steps. One method involves the reaction of 2-(Lithium methyl sulphinyl)-5-methoxy-1H benzimidazole with 2-chloro-3,5-dimethyl-4-methoxy pyridine to form a sulphide intermediate. This intermediate is then converted to Omeprazole when treated with m-CPBA, an oxidizing agent . Another method involves the oxidation of omeprazole sulfide to (S)-omeprazole catalyzed by soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions .


Molecular Structure Analysis

Omeprazole Acid Methyl Ester Sulfide contains a total of 47 bonds; 28 non-H bonds, 17 multiple bonds, 7 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 2 ethers (aromatic), 1 sulfide, 1 Imidazole, and 1 Pyridine .


Chemical Reactions Analysis

Omeprazole undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions, forming a total of sixteen degradation products . The oxidizing of omeprazole sulfide to (S)-omeprazole is catalyzed by an environmentally friendly catalyst, soybean pod peroxidase (SPP), in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions .


Physical And Chemical Properties Analysis

Omeprazole Acid Methyl Ester Sulfide has a molecular weight of 373.43 and a molecular formula of C18H19N3O4S . More detailed physical and chemical properties may be found in the safety data sheet .

Mechanism of Action

Omeprazole suppresses stomach acid secretion by specific inhibition of the H+/K+ -ATPase system found at the secretory surface of gastric parietal cells .

Safety and Hazards

Omeprazole may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Omeprazole is a prototype proton pump inhibitor used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) . Future research may focus on optimizing the synthesis process, investigating the degradation products, and assessing the toxicity of these products .

properties

IUPAC Name

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIBPAIRGUTVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858257
Record name Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole Acid Methyl Ester Sulfide

CAS RN

120003-82-9
Record name Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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